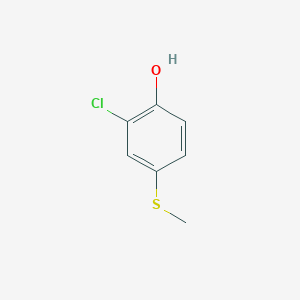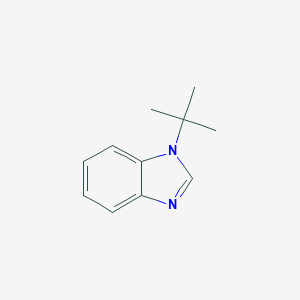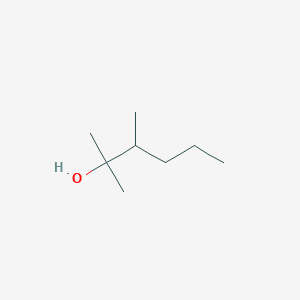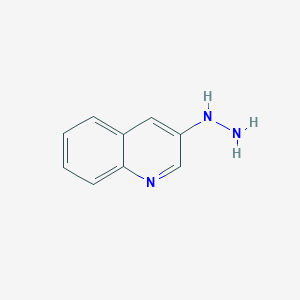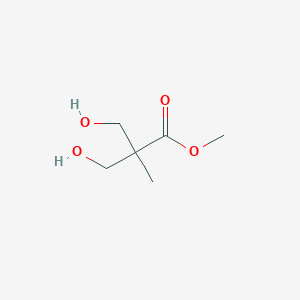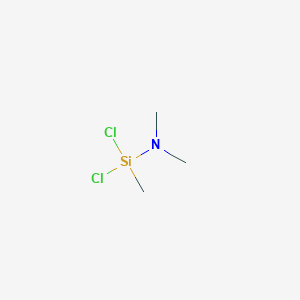
Silanamine, 1,1-dichloro-N,N,1-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine, 1,1-dichloro-N,N,1-trimethyl- is an organosilicon compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Chlorotrimethylsilane and is widely used as a reagent in organic chemistry for the synthesis of various compounds. In recent years, there has been a growing interest in studying the mechanism of action, biochemical and physiological effects, advantages, and limitations of Silanamine, 1,1-dichloro-N,N,1-trimethyl- for laboratory experiments.
Mécanisme D'action
The mechanism of action of Silanamine, 1,1-dichloro-N,N,1-trimethyl- is not well understood. However, it is known to react with various functional groups, including alcohols, amines, and carboxylic acids, to form stable derivatives. It is also known to be a strong Lewis acid and can act as a catalyst in some reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Silanamine, 1,1-dichloro-N,N,1-trimethyl-. However, it is known to be highly reactive and can cause severe irritation to the skin, eyes, and respiratory tract. It is also flammable and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Silanamine, 1,1-dichloro-N,N,1-trimethyl- is its high reactivity, which makes it a useful reagent in organic synthesis. It is also relatively inexpensive and readily available. However, its high reactivity can also be a limitation, as it can react with unintended functional groups and cause unwanted side reactions. It is also highly toxic and should be handled with caution.
Orientations Futures
There are several future directions for research on Silanamine, 1,1-dichloro-N,N,1-trimethyl-. One area of interest is the development of new synthetic methods that utilize this compound as a reagent. Another area of research is the study of its mechanism of action and its potential applications in catalysis. Additionally, there is a need for further investigation into the biochemical and physiological effects of Silanamine, 1,1-dichloro-N,N,1-trimethyl- to ensure safe handling and use in laboratory experiments.
Méthodes De Synthèse
Silanamine, 1,1-dichloro-N,N,1-trimethyl- is synthesized by the reaction of trimethylsilyl chloride with ammonia gas in the presence of a catalyst such as copper or nickel. The reaction occurs at room temperature and yields a colorless liquid that is highly reactive and flammable.
Applications De Recherche Scientifique
Silanamine, 1,1-dichloro-N,N,1-trimethyl- has a wide range of applications in scientific research, especially in organic chemistry. It is commonly used as a reagent for the synthesis of various compounds, including esters, amides, and ketones. It is also used as a protecting group for alcohols and amines during organic synthesis. In addition, Silanamine, 1,1-dichloro-N,N,1-trimethyl- is used as a precursor in the synthesis of silicon-based polymers and materials.
Propriétés
Numéro CAS |
18026-71-6 |
|---|---|
Nom du produit |
Silanamine, 1,1-dichloro-N,N,1-trimethyl- |
Formule moléculaire |
C3H9Cl2NSi |
Poids moléculaire |
158.1 g/mol |
Nom IUPAC |
N-[dichloro(methyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C3H9Cl2NSi/c1-6(2)7(3,4)5/h1-3H3 |
Clé InChI |
LDRRQFQYUUDDLH-UHFFFAOYSA-N |
SMILES |
CN(C)[Si](C)(Cl)Cl |
SMILES canonique |
CN(C)[Si](C)(Cl)Cl |
Autres numéros CAS |
18026-71-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



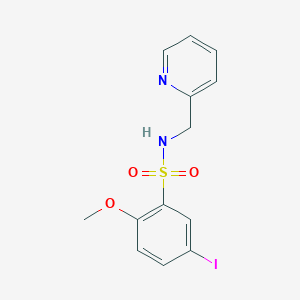
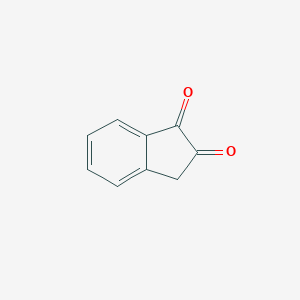
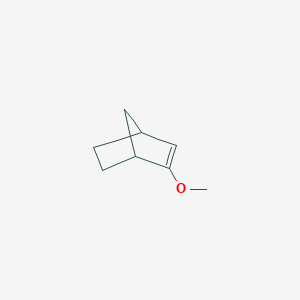
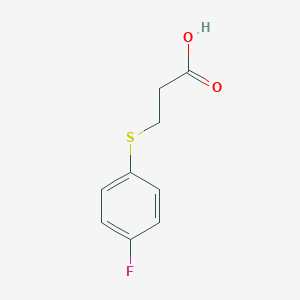
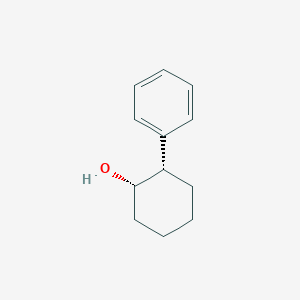
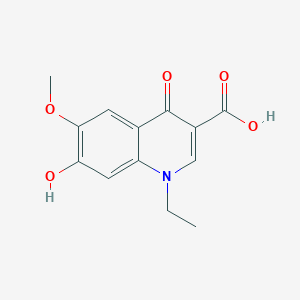
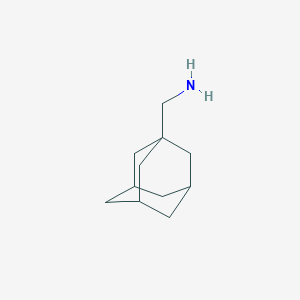
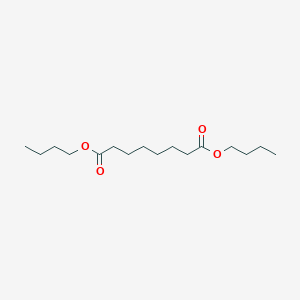
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
